2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-

Lipophilicity Drug-likeness Physicochemical profiling

Conformationally constrained spiro-diamine for drug discovery programs. Avoid unpredictable SAR from generic substitutions; this N-cyclopropyl variant provides a metabolically resistant, CNS-permeable scaffold (LogP ≈ 1.10) for precise pharmacophore presentation. Key applications: - Sigma receptor ligand libraries: Enables tunable functional bias (agonist/antagonist) as demonstrated by related 2,7-diazaspiro[3.5]nonane analogs. - PROTAC development: Orthogonal exit vector to phthalimide-based CRBN ligands, enabling novel bifunctional degrader designs. - DprE1 inhibitor synthesis: A sterically compact alternative for optimizing broad-spectrum antimycobacterial activity against NTM.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
Cat. No. B15171517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CC1N2CC3(C2)CCNCC3
InChIInChI=1S/C10H18N2/c1-2-9(1)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2
InChIKeyWCQPYUNTVLULOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2,7-diazaspiro[3.5]nonane: CNS & PROTAC Discovery Building Block


2-Cyclopropyl-2,7-diazaspiro[3.5]nonane (CAS 1003564-40-6) is a conformationally constrained spirocyclic diamine comprising a piperidine ring fused to an N-cyclopropyl azetidine via a shared spiro carbon. This three-dimensional scaffold belongs to the 2,7-diazaspiro[3.5]nonane class, which has emerged as a privileged structure in medicinal chemistry owing to its rigid topology that enables precise spatial presentation of pharmacophoric elements . The compound serves as a versatile synthetic intermediate for constructing elaborated ligands targeting sigma receptors, cereblon E3 ubiquitin ligase, and mycobacterial DprE1, among other validated drug targets [1].

Why N-Cyclopropyl Substitution Cannot Be Replaced


The identity of the N-substituent on the 2,7-diazaspiro[3.5]nonane scaffold fundamentally dictates physicochemical properties, target engagement, and functional pharmacology. In sigma receptor ligand series, a change from a benzyl-type substituent (compound 5b, KiS1R = 13 nM) to a different N-decoration (compound 4b, KiS1R = 2.7 nM) converts a potent S1R antagonist into an agonist, completely reversing in vivo antiallodynic efficacy [1]. Similarly, the cyclopropyl group imparts distinct lipophilicity (calculated LogP ≈ 1.10) relative to the unsubstituted parent (LogP ≈ 0.62), altering membrane permeability and metabolic stability profiles . Generic substitution without quantitative structure–property verification therefore risks loss of target affinity, inverted functional activity, or unpredictable ADME outcomes.

Quantitative Differentiation vs. Analogous Scaffolds


Higher Lipophilicity vs. Unsubstituted Parent Scaffold

The N-cyclopropyl substituent elevates the calculated octanol-water partition coefficient (LogP) of 2-cyclopropyl-2,7-diazaspiro[3.5]nonane to 1.10, compared with 0.62 for the unsubstituted 2,7-diazaspiro[3.5]nonane scaffold . This ~0.48 log unit increase places the compound closer to the optimal CNS drug-likeness window (LogP 1–4) while maintaining topological polar surface area (tPSA) at 15.27 Ų, well below the 90 Ų threshold for blood–brain barrier penetration.

Lipophilicity Drug-likeness Physicochemical profiling

Sigma-1 Receptor Agonist/Antagonist Switch by N-Substituent

A systematic study of 2,7-diazaspiro[3.5]nonane-derived sigma receptor ligands demonstrated that the nature of the N-substituent determines functional S1R profile. Compound 5b (bearing an N-benzyl-type group) exhibited S1R antagonism with Ki = 13 nM and full antiallodynic efficacy in vivo at 20 mg/kg, reversed by the selective S1R agonist PRE-084. In contrast, compound 4b (N-substituent alteration on the same core) displayed S1R agonism (Ki = 2.7 nM) and was completely devoid of antiallodynic effect [1]. The 2-cyclopropyl substitution offers a sterically compact, metabolically stable N-group distinct from benzyl or methyl, positioning it as a key intermediate for exploring tunable S1R functional bias.

Sigma receptors Pain Neuropharmacology Functional selectivity

Cereblon E3 Ligase Engagement for PROTAC Design

Patent US11584748B2 discloses spirocyclic compounds, including 2,7-diazaspiro[3.5]nonane derivatives, that bind cereblon (CRBN) and modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex [1]. The spirocyclic scaffold provides a rigid 3D vector presentation distinct from the widely used phthalimide-based CRBN ligands (e.g., thalidomide, lenalidomide). The N-cyclopropyl group introduced at the azetidine nitrogen offers a metabolically resistant, non-planar hydrophobic contact that may enhance binary complex formation with CRBN compared to N-methyl or N-hydrogen analogs, though direct comparative binding data for the building block itself are not publicly available.

Targeted protein degradation PROTAC Cereblon E3 ligase

Broad-Spectrum Antimycobacterial DprE1 Inhibition

In a medicinal chemistry campaign targeting DprE1 for mycobacterial infections, a 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone lead (B2) achieved MIC < 0.01 μg/mL against M. tuberculosis and MIC < 0.03125–2.5 μg/mL against NTM strains [1]. The R-enantiomer (B2-1) demonstrated oral bioavailability and a favorable safety profile. While the 2-benzyl variant was the optimized lead, the 2-cyclopropyl building block offers a sterically reduced, electron-rich alternative that could modulate the electrostatic interaction with Asp326 of DprE1, which was identified as critical for broad-spectrum activity [1]. Direct comparative MIC data for 2-cyclopropyl vs. 2-benzyl analogs in this series are not published, representing an opportunity for further exploration.

Antimycobacterial DprE1 Tuberculosis Non-tuberculous mycobacteria

Recommended Application Scenarios


Sigma-1 Receptor Modulator Lead Generation

Use 2-cyclopropyl-2,7-diazaspiro[3.5]nonane as the core amine building block for parallel synthesis of S1R ligand libraries. The N-cyclopropyl group provides a sterically compact, metabolically resistant substituent that, when elaborated at the piperidine nitrogen, may yield novel S1R agonists or antagonists with tunable functional bias, as demonstrated by the functional switch observed between structurally related compounds 4b and 5b [1]. The elevated LogP (1.10) relative to the parent scaffold supports CNS permeability while maintaining favorable tPSA.

Non-IMiD Cereblon Ligand Synthesis for PROTAC

Employ 2-cyclopropyl-2,7-diazaspiro[3.5]nonane as a divergent intermediate for assembling novel CRBN-recruiting PROTAC molecules. The spirocyclic scaffold offers an exit vector geometry orthogonal to classical phthalimide-based CRBN ligands, potentially enabling degradation of neo-substrates not accessible with IMiD-derived warheads [2]. The cyclopropyl group enhances metabolic stability over N-methyl analogs and may improve binary complex stability with CRBN.

Second-Generation DprE1 Inhibitors for Mycobacteria

Utilize 2-cyclopropyl-2,7-diazaspiro[3.5]nonane as a synthetic intermediate for benzothiazinone (BTZ) DprE1 inhibitors with potential activity against non-tuberculous mycobacteria (NTM). The 2-benzyl congener B2-1 established proof-of-concept for broad-spectrum antimycobacterial activity via Asp326 interaction; the 2-cyclopropyl analog may offer differentiated selectivity or metabolic stability profiles [3].

GPCR & Ion Channel Modulators for Metabolic Diseases

The 2-cyclopropyl-2,7-diazaspiro[3.5]nonane scaffold has been described within patent literature as a synthetic intermediate for azetidine derivatives targeting pain, diabetes, and lipid metabolism disorders [4]. The rigid spirocyclic framework presents amine functionalities with distinct pKa values (azetidine vs. piperidine), enabling chemoselective functionalization for exploring dual-pharmacophore GPCR or ion channel modulators relevant to metabolic syndrome.

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